Methyl 4-[1-(4-methyl-1,3-thiazol-2-yl)ethylamino]cyclohexane-1-carboxylate
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Overview
Description
Methyl 4-[1-(4-methyl-1,3-thiazol-2-yl)ethylamino]cyclohexane-1-carboxylate is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. The compound’s structure includes a cyclohexane ring, a carboxylate ester group, and a thiazole moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[1-(4-methyl-1,3-thiazol-2-yl)ethylamino]cyclohexane-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Thiazole to the Cyclohexane Ring: This step involves the nucleophilic substitution reaction where the thiazole derivative reacts with a cyclohexane derivative, often under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group on the cyclohexane ring with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, especially at the C-2 position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of Lewis acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its thiazole ring is a versatile moiety that can be modified to create a variety of derivatives with different properties.
Biology
Biologically, the compound’s thiazole ring is known for its antimicrobial and antifungal properties. It is used in the development of new antibiotics and antifungal agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as anti-inflammatory and anticancer agents. The thiazole ring’s ability to interact with biological targets makes it a promising candidate for drug development.
Industry
Industrially, the compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of Methyl 4-[1-(4-methyl-1,3-thiazol-2-yl)ethylamino]cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Sulfonamides: Antibiotics that also feature a thiazole ring.
Benzothiazoles: Compounds with similar biological activities, used in various therapeutic applications.
Uniqueness
Methyl 4-[1-(4-methyl-1,3-thiazol-2-yl)ethylamino]cyclohexane-1-carboxylate is unique due to its specific combination of a cyclohexane ring with a thiazole moiety, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[1-(4-methyl-1,3-thiazol-2-yl)ethylamino]cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-9-8-19-13(15-9)10(2)16-12-6-4-11(5-7-12)14(17)18-3/h8,10-12,16H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZIDPVXKGSXHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)NC2CCC(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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